molecular formula C10H20 B1669984 Dec-5-ene CAS No. 19689-19-1

Dec-5-ene

Cat. No.: B1669984
CAS No.: 19689-19-1
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-KTKRTIGZSA-N
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Description

Dec-5-ene is an organic compound with the chemical formula C10H20 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is one of the many isomers of decene, distinguished by the position of the double bond at the fifth carbon atom in the chain. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-5-ene can be synthesized through several methods. One common approach involves the oligomerization of ethylene using chromium-based catalysts. The reaction is typically carried out in a high-pressure reactor at temperatures ranging from 60 to 160°C and pressures between 1.0 to 5.0 MPa . Another method involves the ring-opening reaction of ε-decalactone with saturated fatty acids, followed by an elimination reaction under acidic conditions to yield 5-decenoate .

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene by the Ziegler process or the cracking of petrochemical waxes . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dec-5-ene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides, which are useful intermediates in the synthesis of other chemicals.

    Reduction: Hydrogenation of this compound results in the formation of decane, a saturated hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-decene bromide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation typically involves reagents like bromine or chlorine under controlled conditions.

Major Products:

    Epoxides: Formed through oxidation.

    Decane: Formed through hydrogenation.

    Halogenated Compounds: Formed through substitution reactions.

Scientific Research Applications

Dec-5-ene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Dec-5-ene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond opens up to form new bonds with other atoms or molecules. This reactivity makes it a valuable intermediate in many chemical processes. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

    1-Decene: An isomer with the double bond at the first carbon atom.

    2-Decene: An isomer with the double bond at the second carbon atom.

    3-Decene: An isomer with the double bond at the third carbon atom.

Comparison: Dec-5-ene is unique among its isomers due to the position of the double bond, which influences its reactivity and the types of reactions it can undergo. For example, the position of the double bond in this compound makes it more suitable for certain types of polymerization reactions compared to 1-Decene or 2-Decene .

Properties

IUPAC Name

dec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864063
Record name 5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19689-19-1
Record name 5-Decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19689-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dec-5-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dec-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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